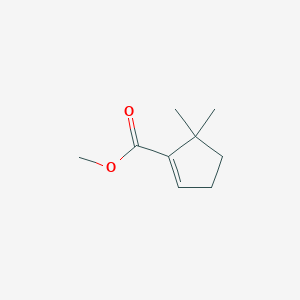
2,6-Dichlorophenylacetic acid
Descripción general
Descripción
2,6-Dichlorophenylacetic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenylacetic acid, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichlorophenylacetic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The synthesis is catalyzed by a complex catalyst formed by a transition metal and a ligand. Palladium chloride is commonly used as the transition metal catalyst precursor, while tert-butyl peroxy ether serves as the oxidant, and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene) is used as the ligand. The reaction is carried out in the presence of an alcohol, catalyst, and oxidant to yield this compound. The intermediate ethyl 2,6-dichlorophenylacetate is then hydrolyzed and acidified to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation process of this compound involves high-temperature and high-pressure reactions using carbon monoxide. This method, however, poses challenges in terms of operation safety, equipment requirements, and cost .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichlorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichlorobenzyl alcohols.
Substitution: Formation of various substituted phenylacetic acids.
Aplicaciones Científicas De Investigación
2,6-Dichlorophenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.
Industry: It is used in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichlorophenylacetic acid involves its interaction with specific molecular targets and pathways. As an inhibitor of isopenicillin N synthase and acyl-CoA: 6-APA acyltransferase, the compound interferes with the biosynthesis of penicillin and related antibiotics. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, thereby blocking their catalytic activities .
Comparación Con Compuestos Similares
2,6-Dichlorophenylacetic acid can be compared with other similar compounds, such as:
- 2,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness: The unique positioning of chlorine atoms at the 2 and 6 positions in this compound imparts distinct chemical and biological properties compared to its analogs. This specific substitution pattern influences the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(2,6-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAILOOQFZNOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041633 | |
| Record name | Benzeneacetic acid, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-24-2 | |
| Record name | 2,6-Dichlorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8G025CX8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond hydrogen storage, what other applications have been investigated for compounds derived from 2,6-Dichlorophenylacetic acid?
A: Research has explored the use of this compound in the synthesis of tribenzosubporphyrins. [] Interestingly, an unexpected isoindole-containing polyaromatic hydrocarbon with a distinct blue color was formed during one such synthesis. This highlights the potential for this compound to yield unique and potentially valuable compounds.
Q2: Have metal complexes incorporating this compound been synthesized and characterized?
A: Yes, researchers have successfully synthesized and characterized silver(I) complexes derived from this compound. [] While the specific details regarding their structures and properties are not provided in the abstract, this research suggests the potential of this compound as a ligand in coordination chemistry.
Q3: Has this compound been explored in the context of supramolecular chemistry?
A: Yes, this compound has been employed as a building block in the construction of three-dimensional supramolecular structures. [] Although specific details are limited in the abstract, this research highlights the potential of this compound to engage in noncovalent interactions, leading to the formation of complex architectures. This could have implications for designing materials with specific properties and functionalities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)






![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)



![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)

